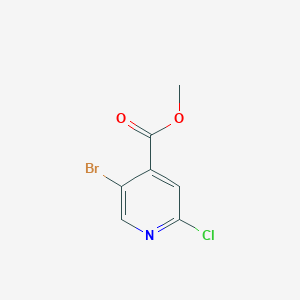

Methyl 5-bromo-2-chloroisonicotinate

Description

Contextual Significance of Halogenated Pyridine (B92270) Carboxylates in Organic Synthesis

Halogenated pyridine carboxylates are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of functional molecules. nih.gov The pyridine ring is a common feature in many biologically active compounds, and the presence of halogen substituents and a carboxylate group enhances the synthetic versatility of this scaffold. nbinno.comnbinno.com Halopyridines are key intermediates in the production of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govresearchgate.net

The carbon-halogen bond in these compounds provides a reactive handle for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com The carboxylate group, often in the form of an ester, can be readily modified or can influence the reactivity of the pyridine ring. The strategic placement of halogens can also be used to tune the electronic properties and biological activity of the final products. nih.gov The development of new methods for the selective halogenation of pyridines continues to be an active area of research, underscoring the importance of these intermediates in synthetic chemistry. nih.govchemrxiv.org

Historical Perspective on the Development and Utility of Methyl 5-bromo-2-chloroisonicotinate Precursors

The synthesis of specifically substituted pyridines like this compound is rooted in the broader history of pyridine chemistry. The direct halogenation of the pyridine ring has historically been a challenge for synthetic chemists. youtube.com Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, a common method for halogenating arenes, often require harsh conditions and can lead to a mixture of products. chemrxiv.orgyoutube.com

Early methods for preparing halopyridines often involved multi-step sequences or radical reactions at high temperatures. youtube.com Over time, more sophisticated and selective methods have been developed. These include strategies that activate the pyridine ring towards substitution, for instance, through the formation of N-oxides, or the use of directing groups to control the position of halogenation. nih.gov More recently, the development of designed phosphine (B1218219) reagents has allowed for the selective halogenation of unactivated pyridines under milder conditions. nih.govchemrxiv.org

The precursors to this compound would have been synthesized using this evolving toolkit of synthetic methods. The challenge lies in introducing the bromo, chloro, and carboxylate functionalities at the desired positions on the pyridine ring with high selectivity. The availability of such specifically substituted pyridines is crucial for their use as building blocks in the synthesis of complex target molecules.

Scope and Objectives of Research on this compound

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of novel bioactive compounds. nbinno.comnbinno.com The distinct reactivity of the bromine and chlorine substituents allows for selective and sequential chemical modifications. nbinno.com

In the pharmaceutical industry , this compound serves as a starting material for the discovery and development of new drug candidates. nbinno.com The pyridine core is a well-established pharmacophore, and by using this compound, research and development teams can efficiently synthesize libraries of new compounds to screen for therapeutic activity. nbinno.com The bromine atom is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, a powerful tool for constructing the complex carbon skeletons often found in active pharmaceutical ingredients. nbinno.com The chlorine atom provides an additional site for nucleophilic substitution or further cross-coupling reactions. nbinno.com

In the agrochemical sector , this compound is a vital building block for the creation of new and more effective crop protection agents. nbinno.com It is used in the synthesis of next-generation pesticides, herbicides, and fungicides. nbinno.com The goal of this research is to develop molecules that are highly selective for their target pests or weeds, thereby minimizing harm to beneficial organisms and the environment. nbinno.com The pyridine moiety can play a role in the mode of action of the final agrochemical product, influencing its uptake, transport, and metabolism within the target organism. nbinno.com

The overarching objective of research utilizing this compound is to leverage its unique chemical architecture to accelerate the discovery and development of new molecules with beneficial biological properties for medicine and agriculture. nbinno.comnbinno.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 886365-28-2 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| IUPAC Name | methyl 5-bromo-2-chloropyridine-4-carboxylate |

Data sourced from PubChem. nih.gov

Synonyms for this compound

| Synonym |

| This compound |

| methyl 5-bromo-2-chloropyridine-4-carboxylate |

| 5-Bromo-2-chloro-4-Pyridinecarboxylicacid methyl ester |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-bromo-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVAWYBJGMOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650316 | |

| Record name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-28-2 | |

| Record name | Methyl 5-bromo-2-chloro-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-chloroisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Bromo 2 Chloroisonicotinate

Established Synthetic Routes and Reaction Mechanisms

The synthesis of Methyl 5-bromo-2-chloroisonicotinate can be achieved through several established chemical pathways. These routes typically involve the construction and functionalization of the pyridine (B92270) ring, followed by esterification to yield the final product.

Direct halogenation strategies involve the introduction of bromine and chlorine atoms onto a pre-existing pyridine or isonicotinic acid framework. One documented approach begins with 2,5-dichloropyridine (B42133) as the starting material. google.com This method involves a halogen exchange or displacement reaction to substitute one of the chlorine atoms with bromine, yielding 5-bromo-2-chloropyridine. google.com This intermediate is then hydroxylated to produce 5-bromo-2-chloroisonicotinic acid. google.com This multi-step process ultimately functionalizes the pyridine ring at the desired positions. The final step to obtain the target molecule is the esterification of the carboxylic acid group.

The synthesis of the precursor, 5-bromo-2-chloroisonicotinic acid, from 2,5-dichloropyridine is a key example of modifying the pyridine ring. google.com This process highlights a practical method for introducing the specific halogen pattern required for the final compound.

Table 1: Synthetic Route from 2,5-dichloropyridine

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 2,5-dichloropyridine | Solvent, Catalyst, Substitution Process | 5-bromo-2-chloropyridine |

| 2 | 5-bromo-2-chloropyridine | Hydroxylation | 5-bromo-2-chloroisonicotinic acid |

| 3 | 5-bromo-2-chloroisonicotinic acid | Methanol (B129727), Acid Catalyst | This compound |

A crucial step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid. nih.gov This transformation is commonly achieved through Fischer esterification. masterorganicchemistry.com The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The mechanism proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and subsequent deprotonation yields the methyl ester. masterorganicchemistry.com The use of excess alcohol helps to shift the reaction equilibrium towards the product side. masterorganicchemistry.com

Strategies involving the initial formation of the pyridine ring are also fundamental in heterocyclic chemistry. While specific examples detailing the de novo synthesis of the fully substituted ring of this compound are not prevalent, general methods like the Bohlmann–Rahtz pyridine synthesis offer a pathway to construct trisubstituted pyridines. beilstein-journals.orgresearchgate.net This reaction involves the condensation of an enamine with an ethynyl (B1212043) ketone, which, through a Michael addition and subsequent cyclodehydration, forms the pyridine ring. beilstein-journals.org In principle, appropriately substituted starting materials could be chosen to build a pyridine core that could then be further functionalized to produce the target compound.

This compound is a valuable precursor for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nbinno.comnih.gov The presence of two distinct halogen atoms (bromine and chlorine) at the C5 and C2 positions, respectively, allows for selective reactivity. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling sequential and site-selective functionalization.

This compound can serve as the electrophilic partner in various well-known cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds. nih.gov

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organotin compounds. researchgate.net

The ability to use this molecule in such reactions makes it a versatile building block for medicinal chemists to explore new chemical space around the pyridine scaffold, which is a common feature in many pharmaceutical drugs. nbinno.com The differential reactivity of the C-Br and C-Cl bonds provides a strategic advantage for the stepwise construction of complex molecular architectures. nbinno.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry are being applied to the production of heterocyclic compounds like pyridines, offering significant advantages over traditional methods.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. nih.gov This technique offers efficient heat transfer through dielectric heating, where microwaves interact directly with polar molecules in the reaction mixture. nih.gov This direct heating can lead to a rapid increase in temperature, dramatically reducing reaction times from hours to minutes. mdpi.comyoutube.com

Advantages of MAOS in the context of synthesizing substituted pyridines include:

Increased Reaction Rates: Significant acceleration of chemical reactions. youtube.com

Higher Yields: Improved conversion of reactants to products with fewer side reactions. nih.govyoutube.com

Enhanced Purity: Cleaner reaction profiles often simplify purification.

Energy Efficiency: More efficient energy transfer compared to conventional heating methods. youtube.com

While specific literature on the microwave-assisted synthesis of this compound is limited, the synthesis of various other pyridine and heterocyclic derivatives has been shown to benefit greatly from this technology. nih.govmdpi.com For example, multicomponent reactions to form functionalized pyridines and SN2-type reactions on pyridine rings have been successfully performed under microwave conditions, suggesting its applicability to the synthesis of this target compound. mdpi.commdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Method | Conduction/Convection (indirect) | Dielectric Heating (direct) |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Product Yield | Often moderate | Generally higher |

| Side Products | More likely | Often reduced |

| Energy Usage | Less efficient | More efficient |

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor rather than in a traditional batch process. sci-hub.se This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and reproducibility. sci-hub.se

For the synthesis of pyridines, flow chemistry offers several benefits:

Enhanced Safety: Small reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents. sci-hub.se

Improved Efficiency: Continuous processing allows for high-throughput production and can lead to higher yields. vcu.edu

High Reproducibility: Precise control over reaction conditions ensures consistent product quality. sci-hub.se

Integration with Other Technologies: Flow reactors can be coupled with microwave irradiation, combining the benefits of both techniques for rapid and efficient synthesis. beilstein-journals.orgresearchgate.net

The Bohlmann–Rahtz pyridine synthesis, for instance, has been successfully adapted to a continuous flow microwave reactor, allowing for the one-step preparation of trisubstituted pyridines without the need to isolate intermediates. beilstein-journals.orgresearchgate.net VCU researchers have also developed efficient flow reactor processes for manufacturing pyridine compounds, achieving a significant increase in yield from 58% in a batch process to 92% in a single continuous step for certain derivatives. vcu.edu These advancements highlight the potential of flow chemistry to streamline the production of complex intermediates like this compound, aligning with the principles of green and sustainable chemistry. sci-hub.se

Chemical Reactivity and Derivatization of Methyl 5 Bromo 2 Chloroisonicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups, such as the halogens and the methyl ester on Methyl 5-bromo-2-chloroisonicotinate. SNAr reactions proceed via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.

Substitution at the 2-Chloro Position

The chlorine atom at the C2 position is highly activated towards nucleophilic substitution. vaia.comresearchgate.net Its position adjacent (ortho) to the ring nitrogen allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance. vaia.com The electronegative nitrogen atom can delocalize the charge, lowering the energy of the transition state and facilitating the displacement of the chloride ion. vaia.com

A variety of nucleophiles can displace the 2-chloro group. For instance, electron-deficient 2-halopyridines readily undergo reactions with amines to form 2-aminopyridines. thieme-connect.com The reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by glutathione S-transferase, also proceeds via SNAr at the C2 position. researchgate.net

Table 1: Examples of Nucleophiles Used in SNAr Reactions with 2-Chloropyridines

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Amines | Piperidine | 2-Piperidinylpyridine |

| Amines | Pyrrolidine | 2-Pyrrolidinylpyridine |

| Thiols | Glutathione (GSH) | 2-Glutathionylpyridine |

Substitution at the 5-Bromo Position

The bromine atom at the C5 position is significantly less reactive towards SNAr compared to the chlorine at C2. The C5 position is meta to the ring nitrogen, and therefore, the nitrogen atom cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance. vaia.com This lack of direct resonance stabilization results in a higher activation energy for nucleophilic attack at this site. Consequently, substitution at the 5-bromo position via an SNAr mechanism is generally not favored and requires much harsher reaction conditions, if it occurs at all. acs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are notoriously difficult. youtube.comyoutube.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles through an inductive electron-withdrawing effect. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the nitrogen atom is readily protonated. youtube.comrsc.org This forms a pyridinium (B92312) ion, which is even more strongly deactivated. youtube.comrsc.org

For this compound, the deactivating effects are compounded by the presence of three electron-withdrawing substituents (2-chloro, 5-bromo, and 4-methoxycarbonyl). As a result, the pyridine ring is extremely electron-poor and highly resistant to electrophilic attack. Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible with this compound under normal conditions. quimicaorganica.org When substitution on a simple pyridine ring is forced under vigorous conditions, it typically occurs at the C3 (meta) position. youtube.com

Ester Hydrolysis and Transesterification Reactions

The methyl ester group at the C4 position provides a site for typical ester chemistry.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically performed by heating the ester in an aqueous solution with a strong acid catalyst.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process where a base, such as sodium hydroxide, is used to hydrolyze the ester. The reaction yields an alcohol (methanol) and the corresponding carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. The saponification of esters is a common and high-yielding reaction.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with ethanol (B145695) would yield Ethyl 5-bromo-2-chloroisonicotinate. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the desired alcohol or by removing the methanol (B129727) byproduct. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions of this compound

The two different halogen atoms on the pyridine ring allow for selective functionalization using transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The reactivity of the halide in the oxidative addition step of the catalytic cycle is crucial for selectivity. libretexts.org

For dihalogenated substrates like this compound, the reaction typically occurs with high selectivity. The general reactivity trend for halides in Suzuki couplings is I > Br > OTf > Cl. nih.gov This established reactivity difference means that the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. nih.govwhiterose.ac.uk

This differential reactivity allows for selective Suzuki-Miyaura coupling at the 5-bromo position while leaving the 2-chloro position untouched. nbinno.com The resulting product, a 5-aryl-2-chloroisonicotinate derivative, can then undergo a subsequent reaction at the C2 position, such as a second cross-coupling under more forcing conditions or a nucleophilic aromatic substitution. This stepwise functionalization makes this compound a valuable building block for creating complex, highly substituted pyridine derivatives. nbinno.com

Table 2: Summary of Site Reactivity

| Position | Functional Group | Primary Reaction Type | Relative Reactivity | Notes |

|---|---|---|---|---|

| C2 | Chloro | SNAr | High | Activated by adjacent ring nitrogen. vaia.com |

| C5 | Bromo | Suzuki Coupling | High | More reactive than C-Cl in palladium-catalyzed couplings. nih.gov |

| C5 | Bromo | SNAr | Very Low | Not activated by ring nitrogen. acs.org |

| C4 | Methyl Ester | Hydrolysis/Transesterification | N/A | Standard ester reactivity. |

Heck and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. For this compound, the C5-Broromide bond is the primary site for these transformations.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been successfully applied to this compound. In a documented example, the compound was coupled with (3,5-dimethoxyphenyl)ethyne to produce methyl 2-chloro-5-((3,5-dimethoxyphenyl)ethynyl)isonicotinate. This reaction highlights the utility of the bromo-substituent for introducing complex alkynyl moieties onto the pyridine ring.

While a direct example of a Heck reaction (coupling with an alkene) on this specific substrate is not readily found in prominent literature, a closely related palladium-catalyzed Stille coupling has been documented. This reaction involves the coupling of this compound with an organostannane, such as tributyl(1-ethoxyvinyl)stannane. The reaction proceeds under palladium catalysis to form a new carbon-carbon bond at the 5-position, demonstrating the reactivity of the C-Br bond in palladium-catalyzed cycles analogous to the Heck reaction. google.comgoogle.com

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | (3,5-dimethoxyphenyl)ethyne | CuI, dppf(PdCl2), TEA, DMF | Methyl 2-chloro-5-((3,5-dimethoxyphenyl)ethynyl)isonicotinate | AU Patent 2017378943 B2 |

| Stille Coupling (Heck Analogue) | Tributyl(1-ethoxyvinyl)stannane | Pd(PPh3)2Cl2, Dioxane | Methyl 2-chloro-5-(1-ethoxyvinyl)isonicotinate | google.comgoogle.com |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds. This reaction is particularly valuable in pharmaceutical synthesis for installing amine functionalities onto aromatic and heteroaromatic scaffolds. This compound serves as an excellent substrate for this transformation, with the reaction occurring selectively at the C-Br bond.

In a representative synthetic application, this compound was coupled with 4-amino-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-N-methyl-2-(trifluoromethyl)benzamide. The reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base, affording the corresponding 5-amino-substituted pyridine derivative in high yield. This example underscores the reaction's tolerance for complex and sterically demanding coupling partners, which is a significant advantage in the synthesis of advanced drug intermediates.

| Amine Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-amino-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-N-methyl-2-(trifluoromethyl)benzamide | Pd(Ph3P)4 | Not specified | Not specified | Methyl 2-chloro-5-(4-((1-(tert-butoxycarbonyl)piperidin-4-yl)(methyl)carbamoyl)-3-(trifluoromethyl)phenylamino)isonicotinate | EP Patent 3706742 B1 googleapis.com |

Functional Group Interconversions on the Pyridine Carboxylate Moiety

The methyl ester group at the 4-position of the pyridine ring provides a handle for further functionalization, primarily through hydrolysis to the corresponding carboxylic acid or conversion into various amides. These transformations are standard procedures in organic synthesis.

Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions to yield 5-bromo-2-chloroisonicotinic acid. cymitquimica.com For instance, the hydrolysis of the closely related ethyl 5-bromo-2-chlorobenzoate to 5-bromo-2-chlorobenzoic acid is achieved using an aqueous solution of sodium hydroxide. google.com This straightforward conversion allows for subsequent reactions involving the carboxylic acid, such as amide couplings using standard activating agents.

Amidation: Direct conversion of the methyl ester to an amide (amidation) can also be achieved by reaction with an appropriate amine, often at elevated temperatures or with catalytic activation. However, a more common synthetic strategy involves the previously mentioned Buchwald-Hartwig amination at the C5-position, which simultaneously introduces an amine-containing substituent. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents to form the corresponding amide. The general possibility of amidation on this class of compounds is noted in the chemical literature. google.com

| Transformation | Reagents | Product | Significance |

|---|---|---|---|

| Hydrolysis | Aqueous Base (e.g., NaOH, LiOH) | 5-bromo-2-chloroisonicotinic acid | Provides access to the carboxylic acid for further derivatization, such as amide coupling. |

| Amidation | Amine (R-NH2) | 5-bromo-2-chloroisonicotinamide derivative | Creates amide derivatives with diverse functionalities. |

Spectroscopic and Structural Characterization in Advanced Research of Methyl 5 Bromo 2 Chloroisonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of the molecular structure of organic compounds in solution. For Methyl 5-bromo-2-chloroisonicotinate, both ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electronic effects of the bromo, chloro, and methyl ester substituents. The electronegativity and anisotropic effects of these groups will cause the protons to resonate at specific frequencies, providing information about their chemical environment. The methyl group of the ester will appear as a singlet, typically in the range of 3.5-4.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show seven distinct signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the ring carbons are particularly informative, as they are sensitive to the nature and position of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 8.0 - 8.5 |

| Aromatic CH | 7.5 - 8.0 |

| Methyl (O-CH₃) | 3.8 - 4.0 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 165 |

| C-Cl (Pyridine) | 150 - 155 |

| C-Br (Pyridine) | 115 - 120 |

| Quaternary C (Pyridine) | 140 - 145 |

| Aromatic CH (Pyridine) | 125 - 135 |

| Aromatic CH (Pyridine) | 120 - 130 |

| O-CH₃ (Methyl) | 50 - 55 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and providing structural information through fragmentation analysis. In the context of this compound, MS is crucial for both qualitative and quantitative analysis.

During the synthesis of this compound, mass spectrometry can be employed to monitor the progress of the reaction. By analyzing small aliquots of the reaction mixture over time, chemists can track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Furthermore, MS is a highly sensitive method for assessing the purity of the final compound. It can detect the presence of trace impurities, such as unreacted starting materials, byproducts, or degradation products, which may not be readily observable by other techniques. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental formula of the compound.

The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in the mass spectrum, which can aid in the identification of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The fragmentation of the pyridine ring can also provide clues about the positions of the substituents.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 249.92650 |

| [M+Na]⁺ | 271.90844 |

| [M-H]⁻ | 247.91194 |

| [M+NH₄]⁺ | 266.95304 |

| [M+K]⁺ | 287.88238 |

Data sourced from predicted values on PubChemLite. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will be observed at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, can provide complementary information. While C=O stretching is often a strong band in the IR spectrum, it can be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the molecule's vibrational properties. mdpi.com

Table 4: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1720 - 1740 |

| C-O Stretch (Ester) | 1200 - 1300 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not available in the cited literature, the crystal structure of its isomer, Methyl 5-bromo-2-chloropyridine-3-carboxylate, has been reported. nih.gov This related structure can provide valuable insights into the likely packing arrangements and intermolecular interactions of the target compound.

Table 5: Crystal Data for the Isomer Methyl 5-bromo-2-chloropyridine-3-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.978 (2) |

| b (Å) | 8.153 (3) |

| c (Å) | 14.040 (2) |

| α (°) | 96.89 (2) |

| β (°) | 96.20 (3) |

| γ (°) | 100.70 (2) |

| Volume (ų) | 440.2 (3) |

| Z | 2 |

Data obtained from a study on a structural isomer. nih.gov

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of chemical compounds. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be valuable tools.

HPLC is a versatile technique for separating compounds in a liquid mobile phase. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be suitable for the analysis of this compound. ijsrst.com HPLC can be used to assess the purity of the compound, quantify its concentration in a mixture, and isolate it for further characterization. The development of a robust HPLC method is crucial for quality control in any potential application of this compound.

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of this compound, GC-MS could be a suitable method for its analysis. GC provides high-resolution separation, while the mass spectrometer provides identification and quantification capabilities. This technique is particularly useful for the analysis of complex mixtures and the detection of volatile impurities. nih.gov

Table 6: General Chromatographic Conditions for Analysis of Pyridine Derivatives

| Technique | Column Type | Mobile/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis, MS |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry |

Note: Specific conditions would need to be optimized for this compound.

Applications of Methyl 5 Bromo 2 Chloroisonicotinate in Chemical Sciences

Precursor in Medicinal Chemistry for Drug Discovery

The pyridine (B92270) scaffold is a common structural motif found in numerous marketed drugs, valued for its ability to interact with biological targets and influence pharmacokinetic properties. nbinno.com Methyl 5-bromo-2-chloroisonicotinate, as a substituted pyridine, is a cornerstone intermediate for pharmaceutical research and drug discovery, enabling the efficient construction of novel therapeutic agents. nbinno.comgoogle.com

Synthesis of Pyridine-Based Pharmacophores

This compound is a key starting material for creating complex pyridine-based pharmacophores. The compound's utility stems from the differential reactivity of its functional groups. nbinno.com The bromine and chlorine atoms serve as versatile "handles" for a variety of chemical reactions. For instance, the bromine atom is well-suited for participation in palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings), which are fundamental methods for forming new carbon-carbon bonds in active pharmaceutical ingredients (APIs). nbinno.com The chlorine atom can also undergo cross-coupling or be targeted for nucleophilic substitution reactions. This allows chemists to sequentially or selectively modify the pyridine core, building molecular complexity and generating libraries of compounds for biological screening. nbinno.com

Role in Lead Optimization and Structure-Activity Relationship (SAR) Studies

In drug discovery, lead optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies, which investigate how changes in a molecule's structure affect its biological activity. youtube.com

This compound is an ideal scaffold for SAR studies. Its distinct reactive sites allow medicinal chemists to systematically introduce a diverse range of substituents at the 2- and 5-positions of the pyridine ring. By creating a series of analogues where these positions are varied and then evaluating their biological effects, researchers can build a detailed understanding of the SAR. youtube.com This rational, iterative process allows for the fine-tuning of a molecule's properties to enhance its drug-like characteristics. The use of this intermediate enables research and development teams to efficiently explore the chemical space around the pyridine core, accelerating the timeline for identifying drug candidates with improved efficacy and safety profiles. nbinno.com

Case Studies in Pharmaceutical Development

While specific, publicly detailed case studies for every intermediate are not always available, the utility of structurally similar building blocks highlights their importance. For example, the related compound 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are investigated as treatments for diabetes. researchgate.net The synthesis of these complex therapeutic candidates relies on the specific halogenation pattern of the core structure, demonstrating the critical role such intermediates play in the pharmaceutical industry. The parent acid, 5-bromo-2-chloroisonicotinic acid, is considered an important starting material for a wide range of pyridine compounds in pharmaceutical synthesis. google.com

Utility in Agrochemical Synthesis

The application of this compound extends to the agrochemical sector, where it serves as a pivotal building block for modern crop protection agents. nbinno.comchemimpex.com The development of new and effective pesticides, herbicides, and fungicides often depends on specialized chemical intermediates that allow for the creation of novel active ingredients. nbinno.com

The unique molecular structure of this compound, with its reactive halogen atoms on a pyridine ring, makes it an attractive starting material for developing next-generation agrochemicals. nbinno.com These reactive sites enable chemists to perform various synthetic transformations to build molecules designed to target specific pests or weeds with high selectivity. This selectivity is crucial for minimizing harm to non-target organisms and the surrounding environment. The pyridine moiety itself is a common feature in many biologically active molecules and can contribute significantly to the mode of action of the final agrochemical product, influencing its absorption, translocation, and metabolism within the target plant or pest. nbinno.com

Applications in Materials Science and Polymer Chemistry

While the primary applications of this compound are well-documented in the pharmaceutical and agrochemical industries, its structural features suggest potential utility in materials science. The presence of multiple reactive functional groups on a rigid aromatic core is a desirable characteristic for the synthesis of novel materials, including specialized polymers and coatings. chemimpex.com

Monomer in Polymer Synthesis

In polymer chemistry, monomers are the fundamental building blocks that link together to form long polymer chains. msu.edu Monomers typically possess reactive functional groups that can participate in polymerization reactions.

The structure of this compound, featuring two distinct halogen atoms, presents possibilities for its use as a monomer in certain types of polymerization. For example, the bromo and chloro groups could potentially act as reactive sites for step-growth polymerization techniques like polycondensation or palladium-catalyzed cross-coupling polymerization. Such reactions could incorporate the pyridine unit directly into the polymer backbone, creating polymers with unique thermal, electronic, or chelating properties. However, it is important to note that its role as a monomer is less established and documented in scientific literature compared to its widespread use as an intermediate in the synthesis of small-molecule bioactive compounds. chemimpex.com

Ligand in Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. While its direct application as a primary ligand in stable coordination complexes is not extensively documented in dedicated studies, its derivatives play a crucial role in the synthesis of ligands for various metal catalysts. The ester and halogen functionalities can be synthetically modified to introduce more complex chelating groups, thereby creating bespoke ligands for specific catalytic applications.

The field of coordination chemistry extensively utilizes pyridine-type ligands for the synthesis of functional materials incorporating a wide array of metal ions. The structural parameters of these ligands, such as bond angles and the number and geometry of coordination sites, allow for precise control over the structure of the resulting metal-organic assemblies. This has led to the development of surface-confined metal-organic networks and oligomers.

Palladium(II) complexes featuring pyridine derivatives are known to be efficient catalysts in various cross-coupling reactions. The electronic properties of the substituents on the pyridine ring can influence the catalytic activity of the metal center. For instance, the basicity of the pyridine ligand can correlate with the efficiency of catalytic conversions.

Contribution to Fine Chemical Production

The primary and most significant application of this compound lies in its role as a key intermediate in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries. The presence of two different halogen atoms at positions 2 and 5 of the pyridine ring allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This strategic placement of reactive handles makes it an invaluable precursor for the construction of complex, polysubstituted pyridine derivatives, which are common scaffolds in many biologically active molecules.

The bromine atom at the 5-position is particularly susceptible to participating in a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in modern organic synthesis for the construction of complex molecular frameworks from simpler starting materials.

One of the most widely employed transformations involving this compound is the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids or their esters. This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. For example, the coupling of a bromo-substituted pyridine with an arylboronic acid can yield a biaryl structure, a common motif in many pharmaceutical compounds.

Another key application is the Heck reaction , which involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of styrenyl and other vinyl-substituted pyridines. The selectivity of the Heck reaction can often be controlled to produce the desired stereoisomer.

The Sonogashira coupling provides a route to synthesize alkynyl-substituted pyridines by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. These alkynylpyridines are valuable intermediates that can undergo further transformations.

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is of great importance in the synthesis of arylamines, which are prevalent in many drug molecules.

The versatility of this compound as a building block is evident in its potential to undergo these various transformations, leading to a diverse array of fine chemicals. The specific products obtained depend on the coupling partners and the reaction conditions employed. Below is a table summarizing the potential products from these key cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic Acid | Aryl-substituted isonicotinate (B8489971) |

| Heck | Alkene (e.g., Styrene) | Alkenyl-substituted isonicotinate |

| Sonogashira | Terminal Alkyne | Alkynyl-substituted isonicotinate |

| Buchwald-Hartwig | Amine | Amino-substituted isonicotinate |

These reactions underscore the compound's significant contribution to the efficient and modular synthesis of complex organic molecules, accelerating the discovery and development of new drugs and crop protection agents.

Computational and Theoretical Studies on Methyl 5 Bromo 2 Chloroisonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, electronic distribution, and reactivity, providing a basis for understanding its chemical behavior.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations can be employed to determine the electronic properties of Methyl 5-bromo-2-chloroisonicotinate, which are crucial for predicting its reactivity. In studies of similar halogenated pyridine (B92270) and pyrazine derivatives, DFT with hybrid functionals like B3LYP has been used to calculate quantities such as vertical electron affinities. mostwiedzy.plbohrium.com For this compound, DFT could be used to predict its behavior upon exposure to low-energy electrons. mostwiedzy.plbohrium.com

The electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) are global reactivity indices that can be derived from DFT calculations. These indices provide a quantitative measure of a molecule's ability to accept or donate electrons, which is fundamental to its reactivity. Local reactivity can be assessed through condensed indices like the electrophilic Pk+ and nucleophilic Pk− Parr functions, which indicate the most probable sites for electrophilic or nucleophilic attack within the molecule.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below to illustrate the type of data that could be generated.

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 eV | A measure of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule |

| Electron Affinity | 1.2 eV | Energy released when an electron is added |

| Ionization Potential | 8.9 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the distribution of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the region most likely to accept electrons from a nucleophile.

For this compound, a molecular orbital analysis would reveal the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized on the pyridine ring and the halogen atoms, which have lone pairs of electrons. The LUMO is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group of the ester. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound.

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, rotation around the C-C bond connecting the ester group to the pyridine ring would be of particular interest. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations. The preference for certain conformations is influenced by steric and electronic effects of the substituents on the pyridine ring.

MD simulations are also instrumental in studying intermolecular interactions in the condensed phase, such as in a crystal or in solution. These simulations can reveal how molecules of this compound interact with each other and with solvent molecules. In the solid state, strong intermolecular interactions like hydrogen bonds and π-π stacking are the main driving forces for crystal packing. nih.gov For this compound, potential halogen bonding involving the bromine and chlorine atoms could also play a significant role in the crystal architecture. acs.org

Structure-Property Relationship Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and an observed activity or property.

For this compound, a QSAR study could be undertaken if a set of analogous compounds with known biological activities, for instance, antimicrobial or antiviral activities, were available. mdpi.com Molecular descriptors for these compounds, such as electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods would then be used to build a model that could predict the activity of new, untested compounds, including this compound. Such models can be instrumental in guiding the design of new molecules with enhanced activities. For example, QSAR studies on 4-pyridone derivatives have been used to predict their antimalarial activity. nih.gov

An illustrative table of descriptors that could be used in a QSAR study of pyridine derivatives is shown below.

| Descriptor | Type | Description |

| LogP | Hydrophobicity | Partition coefficient between octanol and water |

| Molecular Weight | Steric | The mass of one molecule of the substance |

| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital |

| Dipole Moment | Electronic | A measure of the molecule's overall polarity |

| Surface Area | Steric | The total surface area of the molecule |

Note: This table lists examples of descriptors and is not exhaustive.

Retrosynthetic Analysis via Computational Tools

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. In recent years, computational tools have been developed to assist in this process. These tools utilize databases of chemical reactions and algorithms to identify potential disconnections and suggest synthetic pathways.

For a molecule like this compound, a computational retrosynthetic analysis program would identify key bonds that can be disconnected based on known chemical transformations. For example, the ester group could be a primary disconnection point, leading back to 5-bromo-2-chloroisonicotinic acid and methanol (B129727). The program would then analyze the synthesis of the substituted isonicotinic acid, potentially identifying pathways from simpler pyridine precursors. By exploring multiple synthetic routes, these computational tools can help chemists identify the most efficient and practical synthesis plan.

Future Directions and Emerging Research Avenues for Methyl 5 Bromo 2 Chloroisonicotinate

Development of Novel Catalytic Transformations

The distinct reactivity of the C-Br and C-Cl bonds in Methyl 5-bromo-2-chloroisonicotinate is a key feature for developing novel catalytic transformations. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. Current time information in Pasuruan, ID. Future research is expected to leverage this reactivity difference to perform sequential, one-pot coupling reactions. For instance, a Suzuki or Stille coupling could be performed selectively at the C5-position (bromine), followed by a Sonogashira, Buchwald-Hartwig, or Negishi coupling at the C2-position (chlorine) under different catalytic conditions. This approach would enable the rapid construction of complex, multi-substituted pyridine (B92270) scaffolds from a single starting material.

Another significant emerging area is the use of C–H activation catalysis. rsc.orgbeilstein-journals.org Rather than relying on the existing halogen handles, catalysts can be designed to directly functionalize the C-H bonds of the pyridine ring. Research into palladium, rhodium, and iridium catalysts has shown promise for the regioselective arylation, alkylation, or borylation of pyridine rings. nih.govoup.com Applying these methods to this compound or its derivatives could open pathways to novel substitution patterns that are difficult to achieve through traditional methods. The pyridine nitrogen atom itself can act as a directing group, guiding the catalyst to specific C-H bonds, offering a powerful tool for precise molecular editing. rsc.org

Furthermore, the field of photoredox catalysis presents new opportunities. These reactions, which use light to drive chemical transformations, can often proceed under milder conditions than traditional thermal methods and can enable unique bond formations. The halogen atoms on this compound could be substrates for photoredox-mediated atom transfer radical addition (ATRA) reactions or reductive coupling processes, expanding the synthetic toolbox for this versatile building block. nih.gov

| Catalytic Strategy | Reactive Site | Potential Reaction | Description |

|---|---|---|---|

| Sequential Cross-Coupling | C5-Br, then C2-Cl | Suzuki, Stille, Sonogashira | Stepwise functionalization of the two halogen positions based on their differential reactivity to build molecular complexity. |

| C–H Activation/Functionalization | C3-H or C6-H | Arylation, Alkylation | Directly forming new C-C bonds at previously unfunctionalized positions on the pyridine ring, guided by the nitrogen atom. rsc.orgnih.gov |

| Photoredox Catalysis | C-Br or C-Cl | Reductive Coupling, ATRA | Utilizing light to enable novel bond formations under mild conditions, leveraging the halogen atoms as reactive handles. nih.gov |

Green Chemistry Innovations in Synthesis and Application

Future efforts will increasingly focus on making the synthesis and use of this compound and its derivatives more environmentally sustainable. A key area of innovation is the adoption of biocatalysis. Enzymes, such as lipases, have shown great potential for reactions like esterification and amidation under mild conditions. Research has demonstrated that immobilized lipases, like Novozym® 435, can efficiently catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates in greener solvents like tert-amyl alcohol. nih.gov This approach avoids harsh reagents and can be adapted for continuous-flow microreactors, which offer improved efficiency, safety, and scalability compared to traditional batch processes. nih.gov

The replacement of conventional volatile organic compounds (VOCs) with greener alternatives is another critical avenue. Ionic liquids (ILs), which are salts that are liquid at or near room temperature, are being explored as reaction media. alfa-chemistry.comrsc.org Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives. rsc.org Pyridinium-based ionic liquids, in particular, could serve as both solvent and catalyst in certain transformations, simplifying processes and reducing waste. alfa-chemistry.comnih.gov Research into the use of ILs for halogenation reactions or to promote reactions under ultrasound irradiation could lead to more efficient and sustainable synthetic protocols for pyridine derivatives. researchgate.netresearchgate.net

Energy efficiency is also a cornerstone of green chemistry. The use of microwave irradiation and ultrasound energy are emerging as powerful tools to accelerate reaction rates, increase yields, and reduce energy consumption. mdpi.com Microwave-assisted palladium-catalyzed cross-coupling reactions, for example, can often be completed in minutes compared to hours under conventional heating. mdpi.com Applying these technologies to the synthesis and functionalization of this compound represents a significant opportunity for process intensification and waste reduction.

Expansion into New Areas of Material Science

The unique electronic and structural features of the this compound scaffold make it a promising candidate for the development of novel functional materials.

One of the most promising areas is in the field of Organic Light-Emitting Diodes (OLEDs). Pyridine-containing molecules are frequently used in hole-transporting materials (HTMs) and emissive layers. nih.govrsc.org The introduction of halogen atoms into the molecular structure is a known strategy for tuning the carrier mobility and other electronic properties of these materials. nih.govacs.org Derivatives of this compound could be designed as new HTMs or host materials for TADF (thermally activated delayed fluorescence) emitters, potentially leading to OLED devices with improved efficiency and stability. nih.govresearchgate.net

Another significant opportunity lies in the creation of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. kashanu.ac.irresearchgate.net Pyridine-carboxylate ligands are widely used as linkers in the synthesis of MOFs. rsc.orguniversityofgalway.ie this compound can be hydrolyzed to its corresponding carboxylic acid and used as a highly functionalized linker. The presence of the halogen atoms could be used to either tune the electronic properties of the resulting MOF or to serve as reactive sites for post-synthetic modification, allowing for the covalent grafting of other functional molecules onto the framework's interior surface.

Finally, the compound could be incorporated into functional polymers. Pyridine-containing polymers exhibit a range of interesting properties and have been investigated for applications such as catalysis, contaminant capture, and as fluorescent materials. researchgate.netmdpi.comresearchgate.net this compound could be converted into a polymerizable monomer. The resulting polymers would feature pendant pyridine units whose electronic properties and coordination ability could be finely tuned through reactions at the remaining halogen sites, leading to new materials for sensors, catalytic supports, or advanced coatings. acs.org

Advanced Computational Design of Derivatives

Computational chemistry is set to play a pivotal role in accelerating the discovery of new applications for this compound derivatives. By using advanced modeling techniques, researchers can design and evaluate virtual libraries of compounds before committing to costly and time-consuming laboratory synthesis.

A primary tool in this area is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govwjpsonline.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build statistical models that correlate the structural features of molecules with their biological activity or material properties. nih.gov For example, a virtual library of derivatives could be designed by systematically replacing the bromo and chloro atoms of the parent compound with various other functional groups. QSAR models could then predict their potential efficacy as, for instance, enzyme inhibitors or fungicides, guiding chemists to synthesize only the most promising candidates. nih.govacs.org

Molecular docking and molecular dynamics (MD) simulations provide a more detailed, physics-based approach. Docking can be used to predict how a designed derivative might bind to the active site of a target protein, providing insights into the specific interactions (like hydrogen bonds or hydrophobic interactions) that are crucial for activity. nih.gov Following docking, MD simulations can model the dynamic behavior of the ligand-protein complex over time, offering a more accurate assessment of binding stability and the energetic contributions of different parts of the molecule. nih.gov These simulations can reveal the importance of key residues and conserved water molecules in the binding process, providing invaluable information for structure-based drug design. nih.gov

| Computational Method | Abbreviation | Primary Application | Information Gained |

|---|---|---|---|

| Quantitative Structure-Activity Relationship | QSAR | Predicting activity of a large library of virtual compounds. | Correlates molecular descriptors (steric, electronic) with activity to prioritize synthesis. nih.govresearchgate.net |

| Molecular Docking | - | Predicting the binding pose of a molecule in a protein's active site. | Identifies probable binding modes and key interactions with amino acid residues. nih.gov |

| Molecular Dynamics Simulation | MD | Simulating the movement and interaction of a molecule-protein complex over time. | Assesses binding stability and calculates binding free energies for more accurate prediction. nih.gov |

Integration with High-Throughput Experimentation and Automation

The convergence of robotics, automation, and data science is revolutionizing chemical synthesis and discovery. This compound is an ideal building block for these modern workflows due to its well-defined, differentially reactive sites.

Automated synthesis platforms can leverage the compound's structure to perform parallel library synthesis. whiterose.ac.uknih.gov A robotic system could take a 96-well plate containing this compound and add 96 different boronic acids, one to each well, to perform a Suzuki reaction at the bromine position. whiterose.ac.ukresearchgate.net After a purification step, the robot could then add 96 different amines to perform a nucleophilic aromatic substitution at the chlorine position, rapidly generating a library of over 9,000 unique, complex molecules. nih.govresearchgate.net Such systems can control reaction parameters, handle reagents, and perform purification steps with high precision and reproducibility, far exceeding the throughput of manual synthesis. nih.gov

This high-throughput synthesis can be directly coupled with high-throughput screening (HTS) and automated ADME (absorption, distribution, metabolism, and excretion) profiling. whiterose.ac.uknih.gov The newly created compound libraries can be automatically tested for biological activity against a panel of targets or assessed for key physicochemical properties like solubility and metabolic stability. nih.gov This integrated approach creates a powerful discovery cycle: computational models design a focused library of derivatives (Sec. 8.4), automated robots synthesize this library, and HTS platforms test it, with the resulting data fed back to refine the next generation of computational models. This synergy dramatically accelerates the timeline for discovering new lead compounds for applications in medicine and agrochemicals. whiterose.ac.ukresearchgate.net

Q & A

What are the optimized synthetic routes for Methyl 5-bromo-2-chloroisonicotinate, and how do reaction conditions influence regioselectivity?

Basic Research Question

The synthesis typically involves halogenation of isonicotinic acid derivatives. A common approach is the sequential introduction of bromine and chlorine substituents via electrophilic aromatic substitution or metal-catalyzed cross-coupling. For example, bromination at the 5-position using NBS (N-bromosuccinimide) under radical initiation, followed by chlorination at the 2-position with SOCl₂ or Cl₂ gas. Methyl esterification is achieved via Fischer esterification or using methyl iodide in the presence of a base. Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling) critically influence regioselectivity and yield .

Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Basic Research Question

Key techniques include:

- NMR : H and C NMR to confirm substitution patterns. Aromatic proton splitting patterns distinguish bromo/chloro positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic signatures (e.g., Br/Br).

- XRD : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves structural ambiguities.

If spectral data conflicts (e.g., unexpected coupling constants), cross-validate with computational methods (DFT for NMR chemical shift prediction) or repeat synthesis under controlled conditions to rule out impurities .

How can computational modeling (e.g., DFT) predict reactivity differences between bromo and chloro substituents in cross-coupling reactions?

Advanced Research Question

The bromine atom’s lower electronegativity and larger atomic radius compared to chlorine make it more reactive in Pd-catalyzed Suzuki-Miyaura couplings. DFT calculations (e.g., using Gaussian) can model transition states to compare activation energies for oxidative addition of C–Br vs. C–Cl bonds. Basis sets like 6-31G* and LANL2DZ (for Pd) are recommended. Experimental validation involves isolating intermediates (e.g., arylpalladium complexes) via in-situ IR or F NMR monitoring .

What strategies address contradictions between crystallographic data and spectroscopic results for this compound?

Advanced Research Question

Discrepancies may arise from dynamic disorder in crystals or solvent interactions. Strategies include:

- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinning .

- Variable-Temperature NMR : Detect conformational flexibility (e.g., rotational barriers of the methyl ester).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., halogen bonding) influencing crystal packing .

How does this compound’s stability vary under different storage conditions?

Basic Research Question

The compound is sensitive to moisture and light. Accelerated stability studies (ICH Q1A guidelines) recommend:

- Storage : At 0–6°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to track degradation products like 5-bromo-2-chloroisonicotinic acid .

What methodologies enable the selective functionalization of the bromo vs. chloro substituent in derivatization reactions?

Advanced Research Question

Bromo’s higher leaving-group ability allows selective substitution under mild conditions:

- Buchwald-Hartwig Amination : Use Pd(dba)₂/XPhos catalyst for C–N bond formation at the bromo position.

- SNAr Reactions : Activate the chloro position with electron-withdrawing groups (e.g., nitro) for nucleophilic substitution.

Monitor reaction progress via TLC or LC-MS to optimize selectivity .

How can this compound serve as a precursor for bioactive molecule synthesis, and what structural modifications enhance activity?

Advanced Research Question

The pyridine core and halogen substituents make it a scaffold for kinase inhibitors or antimicrobial agents. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.